molecular formula C11H18O5 B14345348 Dibutyl oxopropanedioate CAS No. 92778-48-8

Dibutyl oxopropanedioate

Cat. No.: B14345348
CAS No.: 92778-48-8
M. Wt: 230.26 g/mol
InChI Key: RRKNRHIOERXTHD-UHFFFAOYSA-N
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Description

Dibutyl oxopropanedioate (C11H18O5) is the dibutyl ester of oxopropanedioic acid (ketomalonic acid). While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogs like diethyl 2-oxopropanedioate (CAS 609-09-6), which features ethyl groups instead of butyl . Oxopropanedioate esters are characterized by a central ketone group flanked by two ester moieties, distinguishing them from aliphatic or aromatic diesters (e.g., dibutyl phthalate or sebacate). Such compounds may serve as intermediates in organic synthesis or plasticizers, though specific applications for the dibutyl variant remain unconfirmed in the literature reviewed.

Properties

CAS No.

92778-48-8

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

dibutyl 2-oxopropanedioate

InChI

InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3

InChI Key

RRKNRHIOERXTHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water\text{Malonic acid} + 2 \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malonic acid+2ButanolH2​SO4​​Dibutyl oxopropanedioate+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dibutyl oxopropanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.

    Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Alkylation: Alkyl halides and a strong base like sodium ethoxide.

    Condensation: Aldehydes or ketones with a base such as sodium ethoxide.

Major Products

    Hydrolysis: Malonic acid and butanol.

    Alkylation: Substituted malonates.

    Condensation: β-keto esters.

Scientific Research Applications

Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:

    Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.

    Industrial Applications: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibutyl Phthalate (DBP)

  • Structure : Aromatic diester (phthalic acid backbone) .
  • Uses : Predominantly a plasticizer in polymers, with high industrial prevalence .
  • Regulatory Status : Listed under UN 3082, with stringent transport regulations due to environmental and health risks .

Dibutyl Sebacate

  • Structure : Aliphatic diester (sebacic acid backbone) .
  • Environmental Impact : Classified as low concern by the U.S. EPA due to rapid biodegradation and minimal aquatic toxicity .

Diethyl 2-Oxopropanedioate

  • Structure : Ketomalonic acid diester with ethyl groups (C7H10O5) .
  • Reactivity: The ketone group enhances electrophilicity, making it reactive in nucleophilic substitutions compared to non-ketonic diesters .
  • Applications : Research chemical for quantum mechanical studies and synthetic intermediates .

Dibutyl Methylphosphonate

  • Structure: Organophosphorus compound with phosphonate ester groups .
  • Uses : Specialty solvent or chemical warfare precursor, distinct from carboxylate diesters due to phosphorus-centered reactivity .

Data Table: Comparative Analysis of Key Esters

Compound CAS Number Molecular Formula Key Uses Persistence Toxicity Profile
Dibutyl Oxopropanedioate* N/A C11H18O5 Inferred: Research intermediate Unknown Unknown
Dibutyl Phthalate 84-74-2 C16H22O4 Plasticizer High Endocrine disruptor
Dibutyl Sebacate 109-43-3 C18H34O4 Cosmetics, lubricants Low Low concern (EPA)
Diethyl 2-Oxopropanedioate 609-09-6 C7H10O5 Synthetic intermediate Moderate Limited data

*Inferred properties due to lack of direct evidence.

Research Findings and Environmental Considerations

  • Persistence and Bioaccumulation: Dibutyl phthalate’s aromatic structure contributes to environmental persistence, whereas aliphatic diesters like dibutyl sebacate degrade faster . The ketone group in oxopropanedioate esters may alter hydrolysis rates compared to non-ketonic analogs, though experimental data are lacking .
  • Toxicity :
    • Dibutyl phthalate is linked to endocrine disruption, while dibutyl sebacate’s aliphatic chain reduces bioavailability and toxicity .
    • Phosphonate esters (e.g., dibutyl methylphosphonate) exhibit distinct toxicity profiles due to phosphorus’s role in biochemical pathways .

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